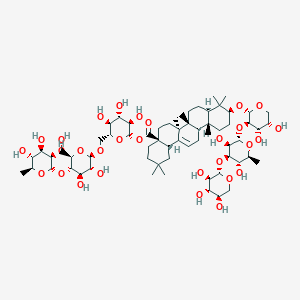
1-(2-Naphthoyl)imidazole
Overview
Description
1-(2-Naphthoyl)imidazole, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to study the mechanism of action of cannabinoids and their effects on the body.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1-(2-Naphthoyl)imidazole derivatives have been developed as materials for OLEDs. They exhibit superior performance with high external quantum efficiency (EQE) and low turn-on voltage, making them promising for deep-blue, light-emitting applications in OLED technology (Liu et al., 2015).
Chemical Complexes and Synthesis
These compounds are used in creating chemical complexes such as mercury(II) complexes, showing significant properties through non-covalent interactions and have potential in various chemical synthesis processes (Dinda et al., 2003).
Electroluminescent Devices
Phenanthromidazole derivatives, related to this compound, have been synthesized for use in organic electroluminescent devices. They demonstrate highly efficient performance and are useful in creating devices like Alq3-based organic light emitting devices (Jayabharathi et al., 2015).
Organometallic Emitting Materials
Compounds based on naphtho[b]imidazole are being used to create new families of organometallic emitting materials for potential practical applications in fields like electroluminescence (Chen et al., 2006).
Catalyst in Chemical Synthesis
This compound derivatives are being explored as catalysts in the synthesis of compounds like 1-aminoalkyl-2-naphthol. Their role in facilitating efficient, eco-friendly synthesis processes is notable (Zandieh et al., 2019).
Photochromic Applications
These compounds have also been developed for fast photoresponsive applications, offering opportunities in fields like security materials and optical triggers for dynamic structural changes in biological matters (Iwasaki et al., 2014).
Safety and Hazards
Future Directions
Imidazole-based medicinal chemistry is a rapidly expanding field, suggesting promising therapeutic values of imidazole-derived compounds for treating incurable diseases . The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
Mechanism of Action
Target of Action
1-(2-Naphthoyl)imidazole is a derivatizing agent primarily used for alcohols and amines . The primary targets of this compound are therefore alcohols and amines present in various biochemical systems. These targets play crucial roles in numerous biological processes, including neurotransmission, protein synthesis, and metabolic pathways .
Mode of Action
As a derivatizing agent, it likely interacts with its targets (alcohols and amines) through chemical reactions that modify these molecules, enhancing their detectability or altering their chemical properties . This interaction may result in changes to the structure and function of the target molecules, potentially influencing their roles within their respective biochemical systems .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the alcohols and amines it interacts with. Given the wide variety of roles these molecules play in biological systems, the compound could potentially influence numerous pathways. Without specific information on the targets within a given system, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the administered dose reaches its targets and how long it remains active within the system .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific alcohols and amines it interacts with. As a derivatizing agent, it could alter the chemical properties of these targets, potentially affecting their function and the overall behavior of the biochemical systems they are part of .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, certain conditions might enhance or inhibit its ability to interact with its targets, or affect its stability, potentially altering its effectiveness .
Biochemical Analysis
Biochemical Properties
1-(2-Naphthoyl)imidazole interacts with various biomolecules in biochemical reactions. It is primarily used as a derivatizing agent for alcohols and amines
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a derivatizing agent for alcohols and amines
Properties
IUPAC Name |
imidazol-1-yl(naphthalen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(16-8-7-15-10-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNPDBWOXBMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357434 | |
| Record name | 1-(2-Naphthoyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141903-34-6 | |
| Record name | 1-(2-Naphthoyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Naphthoyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)






![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)



